![molecular formula C25H30N4O5 B2841916 3-[1-{2-[(2,4-二甲基苯基)氨基]-2-氧代乙基}-2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基]-N-(3-甲氧基丙基)丙酰胺 CAS No. 899919-87-0](/img/no-structure.png)
3-[1-{2-[(2,4-二甲基苯基)氨基]-2-氧代乙基}-2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基]-N-(3-甲氧基丙基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
BenchChem offers high-quality 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Protodeboronation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, scientists have achieved valuable synthetic outcomes .
Polymorphism and Cocrystal Salt Formation
Background:2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA): , an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), is a potential non-steroidal anti-inflammatory drug.
Application: Researchers have synthesized 2-DCABA and studied its polymorphism. Investigating the effect of double Cl–CH₃ exchange, they aim to understand its crystal forms and potential cocrystal salt formation .
Bis-Tris Buffer in Biochemistry
Background:Bis-Tris: , also known as Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffer commonly used in biochemical and molecular biology experiments.
Application: Bis-Tris maintains pH stability in a narrow range (6.0–7.2) and is particularly useful for protein electrophoresis, enzyme assays, and nucleic acid studies. Its low UV absorbance makes it suitable for spectrophotometric measurements .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl 3-aminocrotonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride, followed by acylation with 3-methoxypropylchloride to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide.", "Starting Materials": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "2,4-dimethylbenzoyl chloride", "ethyl 3-aminocrotonate", "lithium aluminum hydride", "3-methoxypropylchloride" ], "Reaction": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine is condensed with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine.", "The intermediate is then reacted with ethyl 3-aminocrotonate in the presence of a base such as potassium carbonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile.", "The nitrile group is reduced to the corresponding amine using lithium aluminum hydride in anhydrous ether.", "The resulting amine is then acylated with 3-methoxypropylchloride in the presence of a base such as triethylamine to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide." ] } | |
CAS 编号 |
899919-87-0 |
产品名称 |
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide |
分子式 |
C25H30N4O5 |
分子量 |
466.538 |
IUPAC 名称 |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C25H30N4O5/c1-17-9-10-20(18(2)15-17)27-23(31)16-29-21-8-5-4-7-19(21)24(32)28(25(29)33)13-11-22(30)26-12-6-14-34-3/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,26,30)(H,27,31) |
InChI 键 |
IHBYEWXAIRYQSC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




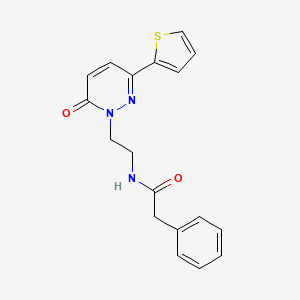
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)
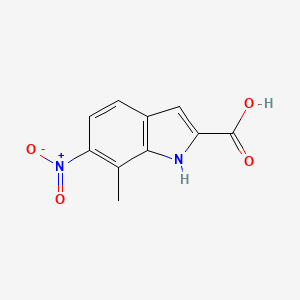
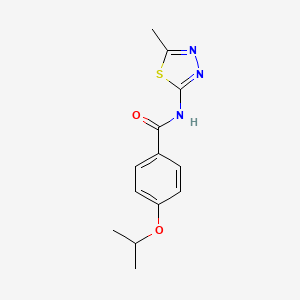
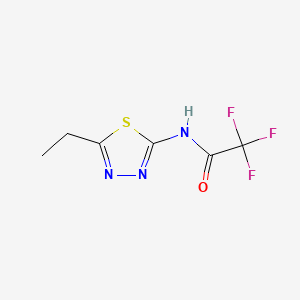
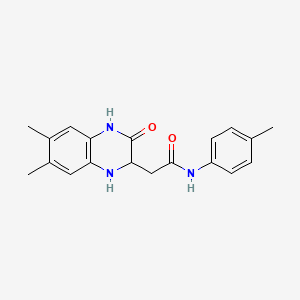
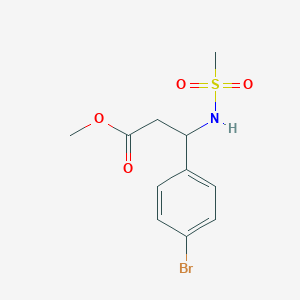
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![(3Z,5Z)-3,5-bis[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2841851.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)